molecular formula C5H4BrClOS B6180113 2-bromo-5-chloro-3-methoxythiophene CAS No. 150194-39-1

2-bromo-5-chloro-3-methoxythiophene

Cat. No.: B6180113
CAS No.: 150194-39-1
M. Wt: 227.5
InChI Key:
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Description

2-bromo-5-chloro-3-methoxythiophene is a chemical compound with the CAS Number: 150194-39-1 . It has a molecular weight of 227.51 and is a liquid at room temperature . It is used in various fields due to its unique properties .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H4BrClOS/c1-8-3-2-4 (7)9-5 (3)6/h2H,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.


Chemical Reactions Analysis

The autopolymerization reaction is one of the synthesis methods of polythiophenes using halogenated thiophene derivatives . In the polymerization reaction of 2-bromo-3-methoxythiophene, hydrogen bromide gas is generated, which acts not only as a catalyst of the polymerization reaction but also as an acid to cleave the alkoxyl group .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 227.51 . The compound has unique electronic, optical, and redox properties owing to its small HOMO-LUMO gap and high polarizability of a sulfur atom .

Safety and Hazards

The compound is associated with several hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 , indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Future Directions

Thiophene derivatives like 2-bromo-5-chloro-3-methoxythiophene have received much attention because they are incorporated in natural products, medicines, functional materials, and photoresponsive dyes . The results of studies on these compounds provide useful information for the design of monomers via autopolymerization .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-bromo-5-chloro-3-methoxythiophene involves the bromination of 5-chloro-3-methoxythiophene followed by the methylation of the resulting intermediate.", "Starting Materials": [ "5-chloro-3-methoxythiophene", "Bromine", "Sodium hydroxide", "Methanol", "Dimethyl sulfate", "Sodium bicarbonate", "Water" ], "Reaction": [ "Step 1: Dissolve 5-chloro-3-methoxythiophene in acetic acid.", "Step 2: Add bromine dropwise to the solution while stirring at room temperature.", "Step 3: After the addition of bromine is complete, stir the reaction mixture for an additional 30 minutes.", "Step 4: Add sodium hydroxide solution to the reaction mixture to neutralize the excess bromine.", "Step 5: Extract the product with ethyl acetate and wash the organic layer with water.", "Step 6: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the intermediate product, 2-bromo-5-chloro-3-methoxythiophene.", "Step 7: Dissolve the intermediate product in methanol.", "Step 8: Add sodium bicarbonate to the solution and stir for 10 minutes.", "Step 9: Add dimethyl sulfate dropwise to the solution while stirring at room temperature.", "Step 10: After the addition of dimethyl sulfate is complete, stir the reaction mixture for an additional 2 hours.", "Step 11: Quench the reaction by adding water and extract the product with ethyl acetate.", "Step 12: Wash the organic layer with water and dry over anhydrous sodium sulfate.", "Step 13: Evaporate the solvent to obtain the final product, 2-bromo-5-chloro-3-methoxythiophene." ] }

CAS No.

150194-39-1

Molecular Formula

C5H4BrClOS

Molecular Weight

227.5

Purity

95

Origin of Product

United States

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